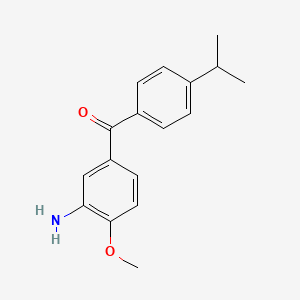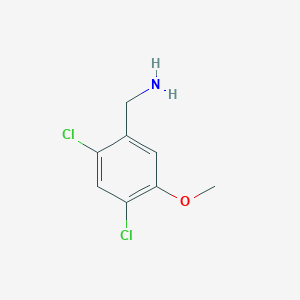
(2,4-Dichloro-5-methoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-5-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9Cl2NO It is a derivative of methanamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a methoxy group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-methoxyphenyl)methanamine typically involves the following steps:
Nitration: The starting material, 2,4-dichloro-5-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichloro-5-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
(2,4-Dichloro-5-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2,4-Dichloro-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Dichlorophenyl)methanamine: Similar structure but lacks the methoxy group.
(2,4-Dichloro-5-fluorophenyl)methanamine: Fluorine atom replaces the methoxy group.
(2,4-Dichloro-5-nitrophenyl)methanamine: Nitro group instead of the methoxy group
Uniqueness
(2,4-Dichloro-5-methoxyphenyl)methanamine is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity .
Propriétés
Formule moléculaire |
C8H9Cl2NO |
|---|---|
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
(2,4-dichloro-5-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9Cl2NO/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3H,4,11H2,1H3 |
Clé InChI |
NVZGWTQLIIPLRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



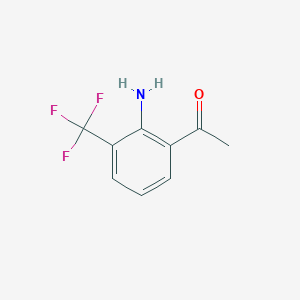
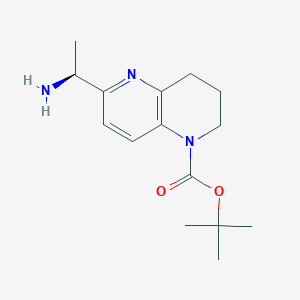
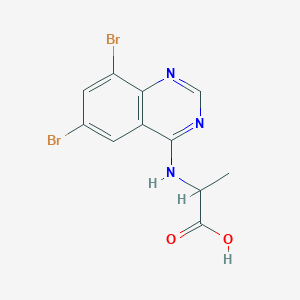
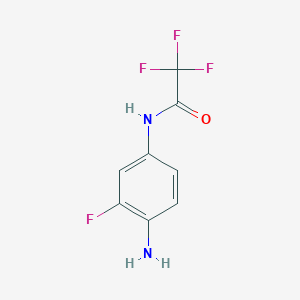
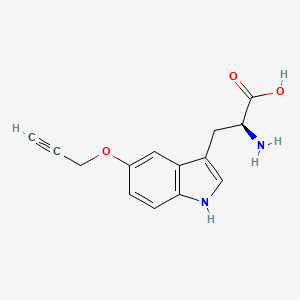
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12989964.png)
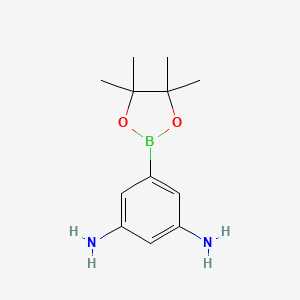
![2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile](/img/structure/B12989975.png)
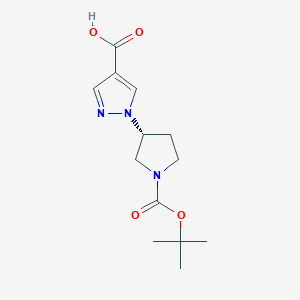

![Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12989987.png)

